Calcium arsenate

Description

Properties

IUPAC Name |

tricalcium;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Ca/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBBSOLAGVEUSI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

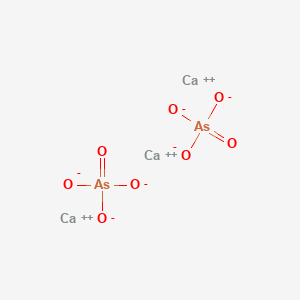

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3(AsO4)2, As2Ca3O8 | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058182 | |

| Record name | Calcium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium arsenate is a white powder. Slightly soluble in water. Toxic by inhalation and ingestion. Used as an insecticide and germicide., Colorless to white, odorless solid. [insecticide/herbicide]; [NIOSH], COLOURLESS-TO-WHITE AMORPHOUS POWDER., Colorless to white, odorless solid. [insecticide/herbicide] | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), No boiling point at normal pressure; decomposes on heating, Decomposes | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.01 % at 77 °F (NIOSH, 2023), Sol in dil acids, Insol in organic solvents, 0.013 G/100 CC OF WATER AT 25 °C, Solubility in water: very poor, (77 °F): 0.01% | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.62 (EPA, 1998) - Denser than water; will sink, 3.620, 3.62 g/cm³, 3.62 | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mm Hg @ 20 °C (approx), 0 mmHg (approx) | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial calcium arsenate contains 61% calcium arsenate and 9% calcium arsenite and an excess of lime and calcium carbonate., The wettable powder, when made up in aq solution, should contain less than 0.5% of dissolved As2O5, which originates from impurities. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Colorless to white solid. | |

CAS No. |

7778-44-1, 10103-62-5 | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), calcium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95OX15I8ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2651 °F (EPA, 1998), Decomposes, 1455 °C | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Hydration and Disintegration of Calcium Oxide

Calcium oxide (CaO) is first treated with a limited quantity of water—less than one-third of the lime’s weight—to induce partial hydration. Steam or sprayed water facilitates the disintegration of lump lime into a porous, fine powder. The reaction generates significant heat, which is mitigated by controlled steam release to prevent over-hydration. Agitation during this phase further breaks down residual lumps, yielding a reactive intermediate ideal for subsequent arsenic acid treatment.

Reaction with Arsenic Acid

Arsenic acid (H₃AsO₄), typically at 60% arsenic pentoxide (As₂O₅) concentration, is gradually introduced to the partially hydrated lime. The exothermic reaction necessitates slow acid addition to avoid temperatures exceeding 200°C, which could degrade the product. The stoichiometric excess of calcium oxide ensures complete neutralization of free water, producing tricalcium ortho-arsenate (Ca₃(AsO₄)₂) as a dry powder. This product meets historical insecticidal standards, containing ~42% As₂O₅ with minimal soluble arsenic.

Key Reaction Parameters:

| Parameter | Range/Value | Impact on Product |

|---|---|---|

| Water-to-lime ratio | <1:3 by weight | Determines porosity and reactivity |

| Acid addition rate | Gradual spraying | Controls temperature and crystallinity |

| Final As₂O₅ content | ~42% | Governs insecticidal efficacy |

Modern Aqueous Synthesis with Calcium Hydroxide

Contemporary methods prioritize precise pH and temperature control to enhance product purity and stability. These approaches, validated in recent studies, utilize calcium hydroxide (Ca(OH)₂) rather than oxide to mitigate handling risks.

Neutral pH Synthesis

A solution of arsenic acid is adjusted to pH 5 using sodium hydroxide (NaOH). Calcium hydroxide, suspended in water at the same pH, is introduced to the arsenic solution under continuous stirring. Maintaining 50°C for 24 hours yields calcium hydrogen arsenate (CaHAsO₄), characterized by high crystallinity and a layered structure. This phase is metastable, prone to carbonation in ambient conditions, but serves as a precursor for stabilized forms.

Alkaline pH Synthesis

At pH 10, calcium hydroxide reacts with arsenic acid to form trithis compound (Ca₃(AsO₄)₂), a more thermodynamically stable phase. X-ray diffraction (XRD) confirms the dominance of scorodite-like crystallites under these conditions, with reduced solubility compared to CaHAsO₄.

Comparative Analysis of Modern Methods:

| Condition | CaHAsO₄ (pH 5) | Ca₃(AsO₄)₂ (pH 10) |

|---|---|---|

| Solubility (mg/L As) | 744 | 302 |

| Crystallinity | High, layered | Moderate, aggregated |

| Stability in CO₂ | Poor | Moderate |

Stabilization via Iron Arsenate Coating

Recognizing the environmental instability of pure calcium arsenates, recent innovations focus on coating techniques to reduce arsenic leaching. Iron(III) chloride (FeCl₃) is employed to precipitate iron arsenate (FeAsO₄) shells around this compound particles.

Coating Mechanism

This compound dispersions are treated with FeCl₃ at pH 4 and 50°C. Fe³⁺ ions react with arsenate (AsO₄³⁻) liberated from the this compound surface, forming an insoluble FeAsO₄ layer. This encapsulation isolates the core from environmental exposure, reducing arsenic mobility by orders of magnitude.

Optimization of Coating Parameters

| Parameter | Optimal Value | Effect on Leaching (TCLP*) |

|---|---|---|

| Fe/As molar ratio | 4:1 | Complete encapsulation; 0 mg/L As |

| Temperature | 50°C | Enhances reaction kinetics |

| pH | 4 | Maximizes FeAsO₄ precipitation |

*Toxicity Characteristic Leaching Procedure

Electrostatic Co-Precipitation with Ferrihydrite

Advanced methods integrate this compound with iron oxyhydroxides to exploit synergistic adsorption effects. Ferrihydrite (Fe(OH)₃), a poorly crystalline iron oxide, is pre-equilibrated with Ca²⁺ and AsO₄³⁻ under neutral conditions. Calcium ions facilitate outer-sphere complexation of arsenate on ferrihydrite surfaces, improving adsorption capacity by 15–20% compared to iron-free systems.

Biogeochemical Implications

In groundwater systems, adsorbed Ca²⁺ temporarily stabilizes arsenate on ferrihydrite. However, microbial activity can remobilize arsenic by reducing Fe³⁺ to Fe²⁺, underscoring the need for inert coatings like FeAsO₄ in long-term storage scenarios.

Critical Comparison of Preparation Methods

The choice of synthesis method hinges on intended application:

-

Industrial Insecticides : Traditional quicklime-arsenic acid reactions offer cost-effective, high-volume production but yield products unsuitable for modern environmental standards.

-

Wastewater Treatment : Modern aqueous synthesis at pH 10 produces Ca₃(AsO₄)₂ with moderate stability, ideal for short-term sequestration.

-

Long-Term Stabilization : Iron arsenate-coated calcium arsenates, prepared via FeCl₃ treatment, achieve near-zero leaching and are preferred for hazardous waste encapsulation .

Chemical Reactions Analysis

Types of Reactions

Calcium arsenate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form arsenic pentoxide.

Reduction: It can be reduced to elemental arsenic under specific conditions.

Substitution: this compound can react with acids to form arsenic acid and calcium salts.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as hydrogen peroxide.

Reduction: Typically involves a reducing agent like hydrogen gas.

Substitution: Involves acids such as hydrochloric acid or sulfuric acid.

Major Products

Oxidation: Arsenic pentoxide.

Reduction: Elemental arsenic.

Substitution: Arsenic acid and calcium salts.

Scientific Research Applications

Wastewater Treatment

Calcium arsenate is primarily utilized for treating arsenic-contaminated wastewater due to its ability to precipitate arsenic from solution. The following table summarizes key findings on the effectiveness of this compound in wastewater treatment:

In a study by Wang et al., this compound was synthesized into coating materials using ferric salts, enhancing its stability and effectiveness in removing arsenic from wastewater. The results indicated that the coated materials showed no detectable arsenic leaching during toxicity tests, making them suitable for industrial applications in wastewater treatment .

Soil Remediation

This compound also plays a crucial role in soil remediation efforts, particularly in areas contaminated with arsenic due to historical agricultural practices or industrial activities.

- Arsenic Stabilization : this compound can stabilize arsenic in soils, preventing its leaching into groundwater. A case study from Mexico highlighted how solid calcium arsenates control the mobility of arsenic in contaminated sites, showcasing its potential as a remediation agent .

- Effectiveness : Research indicates that the addition of calcium can enhance the adsorption of arsenate onto soil particles, thus reducing its bioavailability and potential toxicity .

Agricultural Use

Historically, this compound was used as an insecticide and herbicide in agriculture. Although its use has declined due to health concerns associated with arsenic exposure, it remains relevant in certain contexts:

- Pesticide Formulation : this compound was commonly employed as a pesticide until regulations limited its use due to toxicity concerns. Its residual presence in soils continues to pose challenges for agricultural practices in contaminated areas .

- Soil Amendments : In specific agricultural contexts, this compound may still be used to manage soil pH and nutrient availability while simultaneously addressing pest issues.

Environmental Monitoring and Research

This compound is also significant in environmental monitoring and research:

- Adsorption Studies : Studies have shown that calcium ions enhance the adsorption of arsenate onto ferrihydrite, indicating potential pathways for improving remediation techniques .

- Research on Mobility : Ongoing research investigates the long-term stability of calcium arsenates in various environmental conditions, assessing their role in controlling arsenic mobility and bioavailability .

Mechanism of Action

The mechanism by which calcium arsenate exerts its effects involves the release of arsenic ions. These ions can interfere with cellular processes by binding to thiol groups in proteins, disrupting enzyme function, and inducing oxidative stress. The molecular targets include various enzymes and proteins involved in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron Arsenates (FeAsO₄)

Iron arsenates are structurally analogous but exhibit superior environmental stability. Key differences include:

Iron arsenates form under lower pH (1–2) compared to calcium arsenates (pH 3–4) and are preferred in industrial arsenic immobilization due to their low solubility (<50 mg/L As) .

Lead Arsenate (Pb₃(AsO₄)₂)

Lead arsenate, another historical pesticide, shares this compound’s agricultural legacy but differs in adherence and toxicity:

- Adherence : this compound adheres poorly to foliage unless applied with lime or hard water, which reduces solubility via common ion effects. Lead arsenate initially showed better adherence, but field studies revealed rapid dissolution of both compounds under rainfall .

- Toxicity: Both compounds release carcinogenic arsenic, but lead arsenate introduces additional lead contamination, complicating remediation .

Paris Green (Cu₃(AsO₃)₂·Cu(C₂H₃O₂)₂)

This copper-acetoarsenite compound, used as a pesticide and pigment, contrasts with this compound in:

- Solubility : Moderately soluble in water, releasing both arsenic and copper ions, which increases ecological toxicity .

- Application : Primarily used in mosquito control, whereas this compound targeted agricultural pests .

Magnesium and Zinc Arsenates

Less commonly used, these compounds exhibit intermediate solubility profiles. For example, magnesium arsenate (Mg₃(AsO₄)₂) is more stable than this compound under neutral pH but less studied for industrial applications .

Stability and Environmental Impact

This compound’s instability stems from its susceptibility to carbonation and hydrolysis. Robins and Tozawa demonstrated that CO₂ exposure lowers solution pH, accelerating CaCO₃ formation and arsenic release . In contrast, iron arsenates resist carbonation and remain stable in oxidizing environments, explaining their dominance in natural arsenic mineralogy .

Research and Remediation Strategies

Recent studies focus on stabilizing this compound via iron-coating techniques. Wang et al. (2020) synthesized CaHAsO₄@FeAsO₄ and Ca₃(AsO₄)₂@FeAsO₄, achieving non-detectable arsenic leaching at optimal Fe/As ratios (4:1) and pH 4 . Such hybrid materials retain this compound’s cost-effectiveness while mitigating environmental risks.

Biological Activity

Calcium arsenate, a compound formed from calcium and arsenic, has been widely studied for its biological activity, particularly in the context of environmental science and toxicology. This article explores the various aspects of this compound's biological activity, including its interactions with biological systems, mechanisms of toxicity, and applications in wastewater treatment.

This compound can be represented by the chemical formula . It typically forms as a result of reactions between calcium compounds (like lime) and arsenic-containing solutions. Its stability and solubility are influenced by environmental conditions such as pH and temperature, which can affect its mobility and bioavailability in ecosystems.

Mechanisms of Toxicity

This compound is recognized for its potential toxicity, primarily due to the release of arsenic ions in biological systems. The following mechanisms have been identified:

- Calcium Homeostasis Disruption : Exposure to arsenic can lead to disturbances in intracellular calcium levels. Studies have shown that arsenic compounds can increase calcium ion concentration within cells, leading to cellular stress and apoptosis (programmed cell death) .

- Genotoxic Effects : Arsenic exposure has been linked to DNA damage through oxidative stress mechanisms. Calcium ions play a crucial role in mediating these effects, as they are involved in signaling pathways that regulate cell survival and death .

- Neurotoxicity : Research indicates that this compound may contribute to neurotoxic effects, including polyneuropathy characterized by prolonged sensory and motor deficits following acute exposure .

Environmental Impact

This compound is often used in agricultural settings as a pesticide or herbicide. However, its environmental persistence raises concerns about soil and groundwater contamination. The compound can migrate through soil profiles, leading to increased arsenic levels in water sources. A case study conducted in Mexico highlighted how solid calcium arsenates controlled arsenic mobility in contaminated aquifers .

Applications in Wastewater Treatment

Despite its toxicity, this compound has been employed in wastewater treatment processes for removing arsenic from contaminated water sources. The compound forms precipitates that facilitate the removal of arsenic through sedimentation and filtration. However, the stability of these precipitates is a concern; under certain conditions, they may dissolve back into solution, releasing arsenic .

Table 1: Summary of Studies on this compound's Biological Activity

Case Studies

- Wastewater Treatment Innovations : A study synthesized this compound coated with iron arsenate to enhance stability during wastewater treatment processes. This approach significantly reduced the leaching of arsenic back into the environment, demonstrating a promising method for managing arsenic contamination .

- Health Impacts : A review highlighted cases where high exposure to this compound led to severe health issues among agricultural workers, emphasizing the need for protective measures when handling this compound .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.